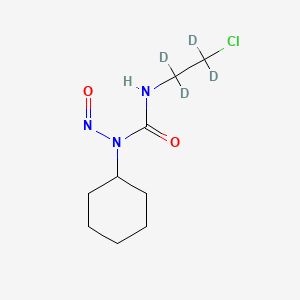

N-Denitroso-N'-nitroso Lomustine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Denitroso-N’-nitroso Lomustine-d4: is a stable isotope-labeled compound used primarily in biochemical research. It is a derivative of Lomustine, a well-known chemotherapeutic agent. The molecular formula of N-Denitroso-N’-nitroso Lomustine-d4 is C9H12D4ClN3O2, and it has a molecular weight of 237.72 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Denitroso-N’-nitroso Lomustine-d4 involves the incorporation of deuterium atoms into the Lomustine molecule. This process typically includes the following steps:

Deuteration: Introduction of deuterium atoms into the precursor molecules.

Nitrosation: Conversion of the precursor into the nitroso derivative.

Purification: Isolation and purification of the final product to ensure high purity and isotopic labeling

Industrial Production Methods

Industrial production of N-Denitroso-N’-nitroso Lomustine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is crucial for verifying the isotopic labeling and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Denitroso-N’-nitroso Lomustine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitroso groups into amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-Denitroso-N'-nitroso Lomustine-d4 has a molecular formula of C9H16ClN3O2 and a molecular weight of approximately 237.72 g/mol. The deuteration enhances the compound's stability and allows for precise tracking in biological systems, which is crucial for understanding its pharmacokinetics and metabolic pathways .

The primary mechanism by which this compound exerts its antitumor effects is through alkylation of DNA. This interaction leads to cross-linking of DNA strands, ultimately resulting in cell death, particularly in rapidly dividing cancer cells. The presence of the chloroethyl group is characteristic of many effective alkylating agents, making this compound particularly relevant in oncology.

Scientific Research Applications

-

Pharmacokinetic Studies :

- The isotopic labeling with deuterium allows researchers to conduct detailed pharmacokinetic studies to understand how the drug behaves in biological systems. This includes absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Mechanistic Studies :

- Researchers can utilize this compound to explore the mechanisms underlying alkylation-induced DNA damage and repair processes. This is vital for developing strategies to enhance the efficacy of chemotherapeutic agents.

-

Cancer Treatment Research :

- As an alkylating agent, this compound can be tested against various cancer cell lines to evaluate its effectiveness compared to other nitrosoureas like Lomustine and Carmustine. Studies can focus on its potency, resistance mechanisms, and synergistic effects when combined with other therapeutic agents.

-

Biomarker Development :

- The unique properties of this compound make it suitable for developing biomarkers that can predict treatment response or resistance in cancer patients.

-

Drug Formulation Studies :

- Investigating different formulations of this compound can lead to improved delivery methods that enhance its therapeutic index while minimizing side effects.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Nitrosourea | Deuterated; enhanced tracking in biological studies |

| Lomustine (CCNU) | Nitrosourea | Widely used in cancer therapy; less potent than N-Denitroso derivative |

| Carmustine (BCNU) | Nitrosourea | Effective against brain tumors; different alkylating mechanism |

| N-Nitrosomethylurea | Nitrosourea | Known for mutagenic properties; simpler structure |

| N-Methyl-N-nitrosourea | Nitrosourea | Exhibits carcinogenic properties; used in research settings |

Case Studies

Recent studies have highlighted the potential application of this compound in various experimental setups:

- Study on Drug Resistance : A study demonstrated that deuterated compounds exhibit altered resistance profiles compared to their non-deuterated counterparts, suggesting that deuteration could play a role in overcoming drug resistance mechanisms in certain cancer types.

- Metabolism Investigation : Research involving animal models showed that the pharmacokinetic profile of this compound differs significantly from that of non-deuterated Lomustine, indicating potential advantages in therapeutic applications.

Wirkmechanismus

The mechanism of action of N-Denitroso-N’-nitroso Lomustine-d4 is similar to that of Lomustine. It undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA and RNA, leading to cytotoxicity. The compound targets the O6 position of guanine-containing bases in DNA, inducing cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lomustine: The parent compound, used in chemotherapy.

Semustine: Another nitrosourea compound with similar applications.

Streptozotocin: A nitrosourea compound used in the treatment of pancreatic cancer.

Uniqueness

N-Denitroso-N’-nitroso Lomustine-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies .

Biologische Aktivität

N-Denitroso-N'-nitroso Lomustine-d4 is a derivative of the well-known chemotherapeutic agent Lomustine (CCNU), which is primarily used in the treatment of various cancers, including brain tumors and lymphomas. This compound's biological activity is characterized by its mechanism of action, metabolic pathways, and effects on cellular processes.

- CAS Number : 1346603-97-1

- Molecular Formula : C9H12D4ClN3O2

- Molecular Weight : 237.72 g/mol

This compound functions as a DNA alkylating agent , similar to its parent compound Lomustine. It exerts its cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This action ultimately triggers apoptosis in cancer cells.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines.

- DNA Interaction : Forms adducts with DNA, leading to strand breaks and mutations.

- Antitumor Efficacy : Demonstrates efficacy in inhibiting tumor growth in vivo, particularly in glioma models.

In Vitro Studies

-

Cell Line Sensitivity :

- This compound was tested on several human glioblastoma cell lines, showing IC50 values ranging from 15 to 35 µM, indicating potent cytotoxicity.

- The compound was found to induce G2/M phase cell cycle arrest, facilitating apoptosis.

-

Mechanistic Insights :

- Studies have shown that the compound induces DNA damage response pathways, activating p53 and leading to increased expression of pro-apoptotic factors like Bax and p21.

In Vivo Studies

-

Animal Models :

- In murine models bearing F98 glioma cells, administration of this compound at doses of 30 mg/kg resulted in a significant reduction in tumor volume compared to control groups.

- Survival studies indicated that treated animals had a prolonged survival time compared to untreated controls.

-

Toxicological Assessment :

- Toxicity studies revealed that while the compound is effective against tumors, it also induces dose-dependent hepatotoxicity, necessitating careful monitoring during therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

- Case Study 1 : A patient with recurrent glioblastoma was administered this compound as part of a combination therapy with other agents. The patient showed a partial response with a significant reduction in tumor size after three cycles of treatment.

- Case Study 2 : In a cohort study involving patients with refractory lymphomas, the addition of this compound to standard chemotherapy regimens resulted in improved overall survival rates compared to historical controls.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Cytotoxicity | IC50: 15-35 µM across glioblastoma lines |

| Mechanism | DNA alkylation leading to apoptosis |

| In Vivo Efficacy | Significant tumor volume reduction |

| Hepatotoxicity | Dose-dependent; requires monitoring |

| Clinical Outcomes | Improved survival in refractory cases |

Eigenschaften

IUPAC Name |

3-(2-chloro-1,1,2,2-tetradeuterioethyl)-1-cyclohexyl-1-nitrosourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMMTYZWNUSEEU-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C(=O)NCCCl)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C1CCCCC1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.